molecular formula C10H12N2O2 B13152575 6-(3-Methoxyazetidin-1-yl)pyridine-3-carbaldehyde

6-(3-Methoxyazetidin-1-yl)pyridine-3-carbaldehyde

Cat. No.: B13152575
M. Wt: 192.21 g/mol
InChI Key: RTNVUNBIPYAYOL-UHFFFAOYSA-N
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Description

6-(3-Methoxyazetidin-1-yl)pyridine-3-carbaldehyde is a heterocyclic compound with the molecular formula C10H12N2O2 It is a pyridine derivative that contains an azetidine ring substituted with a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Methoxyazetidin-1-yl)pyridine-3-carbaldehyde typically involves the reaction of pyridine-3-carbaldehyde with 3-methoxyazetidine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

6-(3-Methoxyazetidin-1-yl)pyridine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: 6-(3-Methoxyazetidin-1-yl)pyridine-3-carboxylic acid.

    Reduction: 6-(3-Methoxyazetidin-1-yl)pyridine-3-methanol.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

6-(3-Methoxyazetidin-1-yl)pyridine-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(3-Methoxyazetidin-1-yl)pyridine-3-carbaldehyde involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-(3-Hydroxyazetidin-1-yl)pyridine-3-carbaldehyde
  • 6-(3-Chloroazetidin-1-yl)pyridine-3-carbaldehyde
  • 6-(3-Methylazetidin-1-yl)pyridine-3-carbaldehyde

Uniqueness

6-(3-Methoxyazetidin-1-yl)pyridine-3-carbaldehyde is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

6-(3-methoxyazetidin-1-yl)pyridine-3-carbaldehyde

InChI

InChI=1S/C10H12N2O2/c1-14-9-5-12(6-9)10-3-2-8(7-13)4-11-10/h2-4,7,9H,5-6H2,1H3

InChI Key

RTNVUNBIPYAYOL-UHFFFAOYSA-N

Canonical SMILES

COC1CN(C1)C2=NC=C(C=C2)C=O

Origin of Product

United States

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